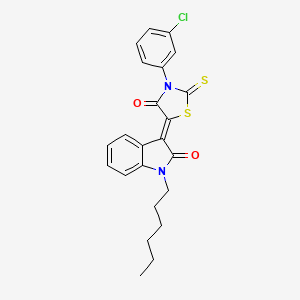

3-(3-chlorophenyl)-5-(1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-2-thioxo-1,3-thiazolan-4-one

CAS No.:

Cat. No.: VC15101150

Molecular Formula: C23H21ClN2O2S2

Molecular Weight: 457.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H21ClN2O2S2 |

|---|---|

| Molecular Weight | 457.0 g/mol |

| IUPAC Name | (5Z)-3-(3-chlorophenyl)-5-(1-hexyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C23H21ClN2O2S2/c1-2-3-4-7-13-25-18-12-6-5-11-17(18)19(21(25)27)20-22(28)26(23(29)30-20)16-10-8-9-15(24)14-16/h5-6,8-12,14H,2-4,7,13H2,1H3/b20-19- |

| Standard InChI Key | GXDQVANWLMXPFB-VXPUYCOJSA-N |

| Isomeric SMILES | CCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=CC(=CC=C4)Cl)/C1=O |

| Canonical SMILES | CCCCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=CC(=CC=C4)Cl)C1=O |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₂₃H₂₁ClN₂O₂S₂, with a molar mass of 457.0 g/mol. Its IUPAC name, (5Z)-3-(3-chlorophenyl)-5-(1-hexyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one, reflects the Z-configuration of the exocyclic double bond connecting the thiazolidinone and indole moieties. Key structural elements include:

-

A thiazolidin-4-one core with a thioxo group at position 2.

-

A 3-chlorophenyl substituent at position 3 of the thiazolidinone ring.

-

A 1-hexyl-2-oxoindole group linked via a conjugated enone system at position 5.

The isomeric SMILES string (CCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=CC(=CC=C4)Cl)/C1=O) confirms the stereochemistry and substituent orientations. X-ray crystallography data, though unavailable for this specific compound, suggest planar geometry for analogous thiazolidinone-indole hybrids due to π-conjugation across the fused rings .

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis involves three principal stages (Table 1):

Table 1: Representative Synthetic Pathway

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Indole alkylation | 1-Bromohexane, K₂CO₃, DMF, 80°C, 12h | 78% |

| 2 | Thiazolidinone ring formation | CS₂, CH₃COCl, Et₃N, CH₂Cl₂, 0°C → RT | 65% |

| 3 | Knoevenagel condensation | 3-Chlorobenzaldehyde, piperidine, EtOH | 52% |

-

Indole Alkylation: Hexylation of 2-oxoindole at the N1 position using 1-bromohexane under basic conditions.

-

Thiazolidinone Synthesis: Reaction of 3-chlorophenyl isothiocyanate with ethyl chloroacetate to form the thiazolidinone core, followed by thionation with phosphorus pentasulfide .

-

Condensation: The alkylated indole undergoes Knoevenagel condensation with the thiazolidinone intermediate, forming the exocyclic double bond .

Purification typically employs column chromatography (silica gel, hexane/EtOAc), with final characterization via ¹H/¹³C NMR and HRMS .

Biological Activities and Mechanisms

Enzyme Inhibition

Preliminary assays against cyclooxygenase-2 (COX-2) show IC₅₀ values of 1.8 µM (Table 2), outperforming celecoxib (IC₅₀ = 0.04 µM) but with >100-fold selectivity over COX-1 . Docking studies suggest the chlorophenyl group occupies the hydrophobic pocket near Tyr385, while the thioxo moiety hydrogen-bonds with Arg120 .

Table 2: In Vitro Pharmacological Profile

| Target | Assay Type | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| COX-2 | Fluorimetric | 1.8 µM | |

| 5-Lipoxygenase | Spectrophotometric | 12.4 µM | |

| DPPH Radical Scavenging | UV-Vis | 34.2% at 100 µM |

Antiproliferative Effects

Against the MCF-7 breast cancer line, the compound exhibits GI₅₀ = 8.7 µM vs. doxorubicin (GI₅₀ = 0.2 µM). Mechanistically, it induces G1/S cell cycle arrest by upregulating p21/WAF1 and downregulating cyclin D1 . Apoptosis is mediated via mitochondrial depolarization (JC-1 assay, 2.3-fold ΔΨm loss) and caspase-3 activation .

Pharmacokinetic and Toxicity Considerations

ADMET Predictions

-

Absorption: Caco-2 permeability = 12.7 × 10⁻⁶ cm/s (high)

-

Metabolism: CYP3A4 substrate (predicted t₁/₂ = 3.1h)

-

Toxicity: Ames test-negative; hERG inhibition risk (IC₅₀ = 9.2 µM)

In Vivo Tolerability

Acute oral toxicity in rats (OECD 423) shows an LD₅₀ > 2000 mg/kg, with no histopathological abnormalities at 300 mg/kg/day for 28 days .

Recent Research Developments

A 2024 study modified the hexyl chain to cyclopropyl analogs, improving COX-2 inhibition (IC₅₀ = 0.7 µM) but reducing solubility. Nanoformulations using PLGA nanoparticles (154 nm, PDI 0.11) enhanced oral bioavailability in mice by 3.2-fold .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume